pKa Shift vs. 6-Methyl-3-pyridinol
The introduction of a cyclopropyl group at C5 lowers the predicted pKa of the 3‑hydroxy function relative to the parent 6‑methyl‑3‑pyridinol. This modulation can enhance membrane permeability at physiological pH .
≈9.1
≈9.49
| Evidence Dimension | Acid dissociation constant (pKa) of the 3‑OH group |
|---|---|
| Target Compound Data | pKa (predicted) ≈ 9.1 ± 0.3 |
| Comparator Or Baseline | 6‑Methyl‑3‑pyridinol: pKa (predicted) ≈ 9.49 ± 0.10 |
| Quantified Difference | ΔpKa ≈ −0.4 (more acidic) |
| Conditions | ACD/Labs Percepta prediction; aqueous, 25 °C |
Why This Matters
A lower pKa increases the fraction of neutral phenol species at pH 7.4, potentially improving passive membrane diffusion by factor ~1.5–2× based on pH‑partition theory, which is relevant for CNS‑penetrant lead series.
